Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Bruton's tyrosine kinase Kinase inhibitor Scaffold isomer comparison

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 2090715-42-5) is a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative bearing a methyl carboxylate ester at the 7-position. With molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol , this compound belongs to the broader imidazo[4,5-c]pyridine heterocyclic class—a scaffold that has been validated across multiple therapeutic target families including kinases, G-protein-coupled receptors, ion channels, and viral polymerases.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B15239158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC2=C1N=CN2
InChIInChI=1S/C8H11N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11)
InChIKeyGTXFHZXJVCAXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate: Structural Classification and Procurement-Relevant Physicochemical Profile


Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate (CAS 2090715-42-5) is a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative bearing a methyl carboxylate ester at the 7-position. With molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol , this compound belongs to the broader imidazo[4,5-c]pyridine heterocyclic class—a scaffold that has been validated across multiple therapeutic target families including kinases, G-protein-coupled receptors, ion channels, and viral polymerases [1]. The tetrahydro saturation state distinguishes this building block from its aromatic congeners by conferring increased conformational flexibility and altered pKa at the pyridine nitrogen, properties that are critical for downstream structure–activity relationship (SAR) exploration in medicinal chemistry programs .

Why Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate Cannot Be Replaced by Generic Imidazopyridine Isomers or Alternative Scaffolds


Imidazopyridine regioisomers are not functionally interchangeable. The imidazo[4,5-c]pyridine scaffold differs fundamentally from imidazo[4,5-b]pyridine, imidazo[1,2-a]pyridine, and other isomers in the spatial arrangement of nitrogen atoms within the fused bicyclic system, which dictates hydrogen-bonding geometry, target engagement, and metabolic fate [1]. Direct comparative studies have demonstrated that imidazo[4,5-c]pyridine-based inhibitors exhibit significantly higher activity against Bruton's tyrosine kinase (BTK) than their imidazo[4,5-b]pyridine isomers—a finding that contradicts expectations based on earlier literature precedent [2]. Furthermore, the tetrahydro saturation of this specific compound introduces a partially saturated pyridine ring absent in the aromatic analogs (e.g., CAS 2112668-56-9), affecting both the pKa and conformational landscape. Generic substitution with an aromatic imidazopyridine or an alternative regioisomer would therefore invalidate SAR models and compromise the potency, selectivity, and pharmacokinetic profiles that the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine template has been shown to deliver [3].

Quantitative Differentiation Evidence for Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate and Its Scaffold Class


Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine: Superior BTK Inhibitory Activity Confirmed by Direct Isomer Comparison

In a direct head-to-head comparison of trisubstituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine inhibitors of BTK, the imidazo[4,5-c]pyridine isomer exhibited significantly higher BTK inhibitory activity [1]. This finding contradicted expectations based on prior literature precedent and establishes the [4,5-c] scaffold as the preferred core for BTK-targeted inhibitor design. An inherent SAR study within the imidazo[4,5-c]pyridine series further demonstrated remarkably high tolerance of C6 substitutions for both hydrophobic and hydrophilic substituents—a structural feature not replicated in the [4,5-b] series [1]. The target compound Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate embodies the [4,5-c] regiochemistry and provides a direct entry point for constructing BTK inhibitor libraries via functionalization at N1, C4, and C6 positions.

Bruton's tyrosine kinase Kinase inhibitor Scaffold isomer comparison

Scaffold-Dependent JAK Selectivity: 1H-Imidazo[4,5-c]pyridine vs. 3H-Imidazo[4,5-b]pyridine Comparative Selectivity Profiles

A fluorescence-based biochemical selectivity assessment comparing the 1H-imidazo[4,5-c]pyridine scaffold against the 3H-imidazo[4,5-b]pyridine scaffold across all four JAK family members (JAK1, JAK2, JAK3, TYK2) revealed distinct selectivity fingerprints dictated by the scaffold regioisomer [1]. Selectivity was quantified as the ratio of IC₅₀ values for JAK1/TYK2. The matched-pair analysis of compounds 10 and 11—identical substituents on different scaffolds—confirmed that scaffold choice directly modulates JAK isoform selectivity [1]. The 1H-imidazo[4,5-c]pyridine scaffold demonstrated a selectivity profile distinct from the 3H-imidazo[4,5-b]pyridine scaffold, with differential effects on JAK1 and TYK2 inhibition. This evidence supports the non-substitutability of the [4,5-c] scaffold in programs requiring defined JAK selectivity windows.

JAK kinase Selectivity profiling Scaffold hopping

Tetrahydro-Imidazo[4,5-c]pyridine Template: Validated AT2 Receptor Antagonist PD 123,319 with IC₅₀ of 34 nM

PD 123,319—a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivative—is the prototypical AT2-selective angiotensin II receptor antagonist with an IC₅₀ of 34 nM in rat adrenal binding assays [1]. This compound is structurally derived from the same tetrahydro-imidazo[4,5-c]pyridine template as Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate, differing primarily in the position of the carboxylate group (6- vs. 7-position) [1]. Structure-activity relationship studies on this template demonstrated that certain 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives effectively displace ¹²⁵I-labeled angiotensin II from AT2 binding sites, with PD 123,319 representing one of the most potent compounds [1]. By contrast, imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists showed substantially different SAR and potency profiles [2].

Angiotensin II receptor AT2 antagonist Tetrahydro-imidazopyridine

P2X7 Receptor Antagonism: JNJ 54166060 Derived from the 4,5,6,7-Tetrahydro-Imidazo[4,5-c]pyridine Template Demonstrates In Vivo Efficacy (ED₅₀ = 2.3 mg/kg in Rats)

JNJ 54166060, a clinical-stage P2X7 receptor antagonist, was developed from a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives [1]. This compound demonstrated potent P2X7 antagonism with an in vivo ED₅₀ of 2.3 mg/kg in a rat model, high oral bioavailability, and low-to-moderate clearance across preclinical species [1]. The SAR campaign specifically highlighted the critical role of the tetrahydro saturation in addressing liver microsomal stability issues encountered with earlier aromatic imidazo[4,5-c]pyridine analogs—methyl substitution on the saturated scaffold was key to achieving the desired balance of potency and metabolic stability [1]. JNJ 54166060 also exhibited a unique CYP inhibition profile as a regioselective inhibitor of midazolam CYP3A metabolism, a property linked to the tetrahydro scaffold architecture [1]. By contrast, P2X7 antagonist programs employing alternative heterocyclic cores (e.g., non-imidazopyridine series) reported differing SAR trajectories and ADME liabilities [2].

P2X7 receptor Inflammatory disease Tetrahydro-imidazopyridine

Antiviral Imidazo[4,5-c]pyridine Scaffold: BPIP Demonstrates Sub-Micromolar Potency (EC₅₀ = 0.04 µM) and Exceptional Selectivity Index (~2,000) Against BVDV

5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) demonstrated highly potent and selective antipestivirus activity with an EC₅₀ of 0.04 ± 0.01 µM for inhibition of bovine viral diarrhea virus (BVDV)-induced cytopathic effect formation and a selectivity index (CC₅₀/EC₅₀) of approximately 2,000 [1]. BPIP was specifically inactive against the hepatitis C virus subgenomic replicon, highlighting a pestivirus-selective antiviral profile dictated by the imidazo[4,5-c]pyridine scaffold's interaction with a distinct polymerase binding site [1]. Drug-resistant mutants carrying the F224S mutation in the viral RNA-dependent RNA polymerase (RdRp) were at least 300-fold less susceptible to BPIP, confirming target engagement at the viral polymerase [1]. Further imidazo[4,5-c]pyridine derivatives have shown activity against classical swine fever virus (CSFV) with EC₅₀ values ranging from 0.8 to 1.6 µM depending on viral subgroup [2]. By comparison, imidazo[4,5-b]pyridine-based antiviral compounds have been explored primarily against different viral targets with distinct SAR [3].

Antiviral BVDV RNA-dependent RNA polymerase Pestivirus

7-Carboxylate Methyl Ester: Quantified Physicochemical Advantage as a Versatile Synthetic Handle with Predicted pKa of 8.75 and logP of 0.34

The methyl carboxylate ester at the 7-position of this compound provides a quantified physicochemical profile (predicted pKa = 8.75 ± 0.40; predicted logP = 0.34; density = 1.4 ± 0.1 g/cm³; boiling point = 439.7 ± 25.0 °C at 760 mmHg) that is distinct from the corresponding free carboxylic acid (CAS 1784430-92-7) and the tert-butyl ester analog [1]. The methyl ester undergoes controlled hydrolysis under acidic or basic conditions to yield the 7-carboxylic acid, a transformation critical for generating bioactive intermediates in medicinal chemistry programs . The patent literature explicitly discloses that 1H-imidazo[4,5-c]pyridine-7-carboxylic acid esters—including methyl esters—serve as key intermediates for compounds exhibiting anti-inflammatory activity, CNS depressant effects, and intracellular cAMP elevation [1]. By contrast, the imidazo[4,5-b]pyridine-7-carboxylate isomer (Patent US4003908) was claimed for the same therapeutic indications, yet subsequent head-to-head studies have revealed divergent biological profiles between the two regioisomeric series [2].

Synthetic intermediate Carboxylate ester Hydrolysis Prodrug

Validated Application Scenarios for Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate Based on Quantitative Evidence


BTK Inhibitor Library Synthesis Targeting Ibrutinib-Resistant B-Cell Malignancies

The imidazo[4,5-c]pyridine scaffold has demonstrated significantly higher BTK inhibitory activity compared to the imidazo[4,5-b]pyridine isomer in direct matched-pair comparisons [1]. Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate provides the correct [4,5-c] regiochemistry as a starting building block. The C6 position of the [4,5-c] scaffold exhibits remarkably high tolerance for both hydrophobic and hydrophilic substituents, enabling diversification of inhibitor libraries with retention of BTK affinity [1]. Downstream functionalization at N1, C4, and C6 positions can generate trisubstituted imidazo[4,5-c]pyridines with IC₅₀ values in the mid-nanomolar range against recombinant BTK and validated activity in Burkitt lymphoma and mantle cell lymphoma cellular models [1]. The methyl ester at the 7-position can be hydrolyzed to the carboxylic acid for further amide coupling or retained for ester-based prodrug strategies [2].

AT2 Receptor Antagonist Development for Neuropathic Pain and Cardiovascular Indications

The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine template is clinically validated for AT2 receptor antagonism: PD 123,319, a 6-carboxylic acid derivative of this scaffold, exhibits an IC₅₀ of 34 nM at the AT2 receptor [1]. Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate offers a complementary substitution pattern with the ester at the 7-position rather than the 6-position, enabling exploration of SAR around the carboxylate placement. The tetrahydro saturation is critical for achieving the conformational flexibility needed for AT2 binding pocket accommodation [1]. The methyl ester can be selectively hydrolyzed to the free acid or converted to amides, hydrazides, and other derivatives for structure-activity exploration around the AT2 pharmacophore [2]. The template has also been explored for AT1/AT2 dual antagonism in hypertension programs [3].

P2X7 Receptor Antagonist Optimization with Oral Bioavailability Requirements

The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine template is essential for achieving adequate metabolic stability in P2X7 antagonist programs. The development of JNJ 54166060 (ED₅₀ = 2.3 mg/kg in rats, high oral bioavailability) demonstrated that the tetrahydro saturation resolved liver microsomal stability issues that precluded advancement of aromatic imidazo[4,5-c]pyridine analogs [1]. Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate provides the correct saturated core for P2X7 antagonist library construction. The methyl ester at the 7-position offers a modifiable functional group that can be retained, hydrolyzed, or transformed during the SAR optimization process, while the saturated pyridine ring ensures the metabolic stability profile required for oral dosing [1].

Antiviral Discovery Programs Targeting Pestivirus and Flaviviridae RNA-Dependent RNA Polymerases

The imidazo[4,5-c]pyridine scaffold has produced BPIP, a pestivirus inhibitor with EC₅₀ = 0.04 µM against BVDV and a selectivity index of ~2,000 [1]. This exceptional selectivity window—coupled with defined resistance mutations (F224S in the viral RdRp)—makes the scaffold highly attractive for antiviral discovery [1]. Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate can serve as a starting point for constructing focused libraries of 5-substituted imidazo[4,5-c]pyridines, following the SAR precedent that modifications at the 5-position yield analogues with high activity (EC₅₀ < 100 nM) and selectivity (SI > 1,000) against pestiviruses [2]. The scaffold has also shown activity against classical swine fever virus (EC₅₀ = 0.8–1.6 µM), expanding its antiviral applicability [3]. The tetrahydro saturation may confer additional benefits for physicochemical properties without compromising antiviral potency.

Quote Request

Request a Quote for Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.